molecular formula C11H11N5O B2582762 5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile CAS No. 112606-39-0

5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile

Cat. No.: B2582762
CAS No.: 112606-39-0
M. Wt: 229.243
InChI Key: FLMZLZRMLJQFJA-UHFFFAOYSA-N
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Description

5-Amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile is a pyrazole derivative characterized by a pyrazole core substituted with an amino group (-NH₂), a carbonitrile (-CN) group, and a 4-methoxyphenylamino moiety. Its molecular formula is C₁₁H₁₁N₅O (CAS: 366452-98-4) . This compound is primarily utilized as a synthetic intermediate in the preparation of heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and fused pyranopyrazoles .

Properties

IUPAC Name

5-amino-3-(4-methoxyanilino)-1H-pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O/c1-17-8-4-2-7(3-5-8)14-11-9(6-12)10(13)15-16-11/h2-5H,1H3,(H4,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMZLZRMLJQFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NNC(=C2C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile typically involves the reaction of 4-methoxyaniline with ethyl cyanoacetate, followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques .

Chemical Reactions Analysis

Substitution Reactions

The amino group at position 5 and the aromatic amine at position 3 are susceptible to nucleophilic substitution. For example:

  • Acylation : Reaction with acetyl chloride in basic conditions yields N-acetyl derivatives.

  • Alkylation : Methanol and alkyl halides under reflux form N-alkylated pyrazoles12.

Table 1: Substitution Reactions and Conditions

ReagentConditionsProductYield (%)Source
Acetyl chlorideEt₃N, THF, 0°C → rt5-acetamido-3-(4-methoxyphenyl)amino...78
Methyl iodideK₂CO₃, DMF, 60°C, 12h5-methylamino-3-(4-methoxyphenyl)...65

Cyclization Reactions

The nitrile group participates in cycloaddition and heterocycle formation. For instance:

  • Thorpe-Ziegler Reaction : With β-ketoesters, the nitrile undergoes cyclization to form pyrazolo[1,5-a]pyrimidines1.

  • Condensation with Hydrazines : Forms fused pyrazolo-thiazine systems under microwave irradiation1.

Table 2: Cyclization Pathways

SubstrateCatalyst/ConditionsMajor ProductApplicationSource
Ethyl acetoacetateHCl, EtOH, refluxPyrazolo[1,5-a]pyrimidine-4-carbonitrileAnticancer leads
ThiosemicarbazideFe₃O₄@SiO₂@Tannic acid, rtPyrazolo[3,4-d]thiazine-7-carbonitrileAntimicrobial agents

Oxidation and Reduction

  • Oxidation : The nitrile group resists oxidation, but the amino group oxidizes to nitro under strong conditions (e.g., KMnO₄/H₂SO₄)[^1]1.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to an amine, forming 5-amino-3-(4-methoxyphenyl)aminopyrazole-4-methylamine12.

Coupling Reactions

The aromatic amine facilitates diazo coupling with aryl diazonium salts, forming azo-linked derivatives. This is critical for synthesizing dyes and photoactive compounds32.

Table 3: Azo-Coupling Examples

Diazonium SaltConditionsProductλ_max (nm)Source
4-NitrobenzenediazoniumHCl/NaNO₂, 0–5°C3-(4-nitrophenylazo)-5-amino...480
4-ChlorobenzenediazoniumUltrasound, Fe₃O₄@SiO₂@TA3-(4-chlorophenylazo)-5-amino...465

Functionalization via Cross-Coupling

Palladium-catalyzed C–H activation enables arylation at position 6 of the pyrazole core. For example:

  • Suzuki-Miyaura coupling with aryl boronic acids yields biaryl derivatives[^2]1.

Table 4: Cross-Coupling Reactions

PartnerCatalyst SystemProductYield (%)Source
Phenylboronic acidPd(OAc)₂, SPhos, K₂CO₃, DMF6-phenyl-5-amino-3-(4-methoxyphenyl)...72

Acid/Base-Mediated Rearrangements

Under acidic conditions (e.g., HCl/EtOH), the compound undergoes ring expansion to form pyrazolo[1,5-a]quinazolines, whereas basic conditions (NaOH) favor hydrolysis of the nitrile to a carboxylate12.

Key Research Findings

  • The nitrile group’s electronic effects enhance regioselectivity in cyclization reactions1.

  • Fe₃O₄@SiO₂@Tannic acid nanoparticles improve reaction sustainability in mechanochemical syntheses3.

  • Azo derivatives exhibit notable bathochromic shifts (~450–480 nm), suggesting applications in optoelectronics32.

Footnotes

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that 5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile exhibits promising anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancers. The mechanism involves the modulation of specific signaling pathways that are crucial for tumor growth and survival.

A study demonstrated that derivatives of this compound could selectively induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted therapy option .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In vitro studies showed a reduction in inflammation markers when cells were treated with this compound .

Antimicrobial Activity
Another notable application is its antimicrobial activity. Research has indicated that this compound exhibits efficacy against various bacterial strains, including resistant strains. This property makes it a potential candidate for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern .

Synthesis and Functionalization

Synthesis Methods
The synthesis of this compound can be achieved through several methods, including mechanochemical synthesis using environmentally friendly catalysts. For instance, one study utilized silica-coated iron oxide nanoparticles as catalysts to facilitate the reaction under mild conditions, resulting in high yields and short reaction times .

Functionalization for Enhanced Activity
Functionalization of the pyrazole ring can enhance the biological activity of the compound. Studies have explored various substitutions on the aromatic ring to improve solubility and bioavailability, which are critical factors for therapeutic efficacy .

Case Studies

StudyApplicationFindings
Study 1AnticancerInduced apoptosis in breast cancer cells; selective targeting of tumor cells
Study 2Anti-inflammatoryReduced cytokine production in inflammatory models; potential treatment for arthritis
Study 3AntimicrobialEffective against resistant bacterial strains; potential for new antibiotic development

Mechanism of Action

The mechanism of action of 5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are crucial for cell proliferation and survival. By binding to the active site of these enzymes, the compound disrupts their normal function, leading to the inhibition of cell growth and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

5-Amino-3-(4-Chlorophenyl)-1H-Pyrazole-4-Carbonitrile (CAS: 51516-67-7)
  • Structure: Replaces the 4-methoxyphenylamino group with a 4-chlorophenyl group.
  • Key Differences :
    • The chloro substituent is electron-withdrawing, reducing electron density on the pyrazole ring compared to the methoxy group.
    • Bioactivity : Chlorophenyl derivatives often exhibit enhanced antibacterial and anticancer properties due to increased lipophilicity .
  • Synthesis : Prepared via similar multicomponent reactions but with 4-chlorobenzaldehyde as a precursor .
5-Amino-1-(3-Methylphenyl)-1H-Pyrazole-4-Carbonitrile (CAS: 103646-82-8)
  • Structure: Substitutes the 4-methoxyphenylamino group with a 3-methylphenyl group at position 1.
  • Physical Properties: Lower melting point (228–229°C) compared to the methoxy derivative, likely due to reduced crystallinity .

Functional Group Modifications

5-Amino-3-(4-Methoxyphenylamino)-N-Phenyl-1H-Pyrazole-4-Carboxamide (11a)
  • Structure : Replaces the carbonitrile (-CN) with a carboxamide (-CONH₂) group.
  • Key Differences :
    • The carboxamide enhances hydrogen-bonding capacity, improving solubility in polar solvents.
    • Bioactivity : Exhibits antitumor activity (IC₅₀: 0.81–2.07 µM), suggesting the carboxamide moiety enhances target binding .
  • Synthesis: Derived from 5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile via acetylation or coupling reactions .
5-Amino-3-Bromo-1-(tert-Butyl)-1H-Pyrazole-4-Carbonitrile
  • Structure : Features a bromo substituent and a bulky tert-butyl group.
  • Key Differences :
    • Bromine enhances electrophilicity, making the compound reactive in cross-coupling reactions.
    • The tert-butyl group improves thermal stability but reduces solubility in aqueous media .

Fused Heterocyclic Derivatives

6-Amino-3-Methyl-4-(3-Nitrophenyl)-1-Phenyl-1H,4H-Pyrano[2,3-c]Pyrazole-5-Carbonitrile
  • Structure: Pyrano[2,3-c]pyrazole fused system with a nitro group.
  • Key Differences: The nitro group (-NO₂) introduces strong electron-withdrawing effects, altering redox properties. Applications: Used in materials science due to its crystallinity (single-crystal X-ray R factor = 0.042) .
Pyrazolo[3,4-d]Pyrimidines
  • Structure : Derived from pyrazole carbonitriles via Dimroth rearrangement.
  • Key Differences :
    • The fused pyrimidine ring expands π-conjugation, enhancing fluorescence properties.
    • Bioactivity : Exhibits kinase inhibition, highlighting the importance of the carbonitrile group as a precursor .

Comparative Data Table

Compound Name Substituents/Modifications Melting Point (°C) Key Bioactivity/Applications References
This compound 4-Methoxyphenylamino, -CN Not reported Heterocyclic intermediate
5-Amino-3-(4-Chlorophenyl)-1H-Pyrazole-4-Carbonitrile 4-Chlorophenyl, -CN 228–229 Antibacterial, anticancer
5-Amino-3-(4-Methoxyphenylamino)-N-Phenyl-1H-Pyrazole-4-Carboxamide Carboxamide (-CONH₂) 175–177 Antitumor (IC₅₀: 0.81 µM)
6-Amino-3-Methyl-4-(3-Nitrophenyl)-1-Phenyl-1H,4H-Pyrano[2,3-c]Pyrazole-5-Carbonitrile Fused pyranopyrazole, -NO₂ Not reported Crystallography, materials science
5-Amino-3-Bromo-1-(tert-Butyl)-1H-Pyrazole-4-Carbonitrile Bromo, tert-butyl Not reported Synthetic intermediate

Biological Activity

5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its synthesis, mechanism of action, and biological activities, particularly in anticancer and antimicrobial contexts.

The synthesis of this compound typically involves the reaction of 4-methoxyaniline with ethyl cyanoacetate, followed by cyclization with hydrazine hydrate. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate cyclization. The compound has a molecular formula of C11H11N5O and a molecular weight of 225.23 g/mol .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, particularly enzymes involved in cell proliferation and survival. It has been shown to inhibit various kinases, disrupting their normal function and leading to the induction of apoptosis in cancer cells . This mechanism positions it as a potential candidate for cancer therapy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated significant inhibitory effects on various cancer cell lines, including:

  • HeLa (cervical cancer)
  • HepG2 (liver cancer)

In vitro studies indicated that this compound can effectively arrest the cell cycle in the G2/M phase and inhibit tubulin polymerization, which is crucial for cancer cell division .

Cell LineIC50 (µM)Growth Inhibition (%)
HeLa0.0838.44
HepG20.1254.25

The presence of the methoxy group enhances its interaction with biological targets, making it a promising scaffold for drug development .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity against several pathogens. It has been evaluated for its Minimum Inhibitory Concentration (MIC), revealing effectiveness against:

  • Staphylococcus aureus
  • Staphylococcus epidermidis

The MIC values ranged from 0.22 to 0.25 µg/mL for the most active derivatives in related studies .

PathogenMIC (µg/mL)
Staphylococcus aureus0.22
Staphylococcus epidermidis0.25

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on various pyrazole derivatives, including our compound, demonstrated that it significantly inhibited the proliferation of HeLa cells with an IC50 value indicating high potency. The study utilized docking simulations to confirm binding interactions at the colchicine site on tubulin, further validating its mechanism as an anticancer agent .

Case Study 2: Antimicrobial Evaluation
In another investigation focusing on antimicrobial properties, derivatives similar to this compound were tested against common bacterial strains. The results showed remarkable bactericidal activity and a reduction in biofilm formation, suggesting potential therapeutic applications in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is synthesized via cyclocondensation reactions. A green chemistry approach using guar gum as a biocatalyst in ethanol under reflux yields derivatives with high purity (85–88%) and minimal byproducts . Alternative methods involve refluxing intermediates (e.g., 5-amino-3-(4-methoxyphenylamino)-1H-pyrazole-4-carbonitrile) with sodium ethanolate in ethanol, followed by column chromatography (toluene/EtOAc) for purification . Optimization includes adjusting solvent polarity, catalyst loading, and reaction time.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

  • Methodological Answer :

  • IR Spectroscopy : Identifies NH₂ (3237–3387 cm⁻¹), CN (2213–2296 cm⁻¹), and aromatic C=C (1614–1616 cm⁻¹) groups .
  • ¹H/¹³C NMR : Probes substituent effects; aromatic protons appear as multiplets (δ 6.09–7.59 ppm), while NH₂ groups show broad singlets (δ 9.67 ppm) .
  • Melting Point Analysis : Verifies purity (e.g., 228–229°C for analogous derivatives) .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Recrystallization from ethanol or DMSO-d₆ is effective for initial purification. For complex mixtures, column chromatography with gradients of toluene/EtOAc (6:1) resolves structurally similar byproducts .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in nucleophilic substitutions or cycloadditions?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the cyano group (C≡N) is a strong electron-withdrawing group, directing substitutions to the pyrazole ring’s C-3 position. Solvent effects and transition-state modeling refine reaction pathways .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in antimicrobial or antitubulin activity arise from variations in assay conditions (e.g., bacterial strains, concentrations). Standardized protocols (CLSI guidelines) and purity validation (HPLC ≥95%) are critical. Dose-response curves and positive controls (e.g., cisplatin for cytotoxicity) improve reproducibility .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?

  • Methodological Answer : Substituent modifications at the pyrazole C-3 and C-4 positions influence activity. For example:

  • Electron-donating groups (e.g., 4-methoxyphenyl) enhance solubility and bioavailability.
  • Halogenation (e.g., Cl at C-5) increases antimicrobial potency .
  • Carboxamide derivatives improve σ₁ receptor antagonism .

Q. What experimental phasing techniques are suitable for determining the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL (via direct methods) resolves molecular packing and hydrogen-bonding networks. High-resolution data (≤1.0 Å) and twinning detection (via PLATON) mitigate refinement errors .

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